molecular formula C7H7F3N2 B1295191 2-(Trifluoromethyl)benzene-1,4-diamine CAS No. 364-13-6

2-(Trifluoromethyl)benzene-1,4-diamine

Cat. No. B1295191
CAS RN: 364-13-6
M. Wt: 176.14 g/mol
InChI Key: ZQQOGBKIFPCFMJ-UHFFFAOYSA-N
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Patent
US04996278

Procedure details

2-Amino-5-nitrobenzotrifluoride (51.6 g, 0.25 mole), manufactured by Marshallton Research Laboratories, Inc., was dissolved in 95% aqueous ethanol (100 ml) and 25% aqueous sodium hydroxide solution (20 ml) and was heated to gentle reflux. Zinc dust (65 g, 1.00 g atom) was added slowly (50 minutes) at a rate to maintain reflux without external heating. After one hour, the mixture was filtered hot and the filter cake was extracted with two 75 ml portions of hot ethanol. The filtrate, combined with the washings, was concentrated under vacuum producing dark crystals (42 g, 95% yield). These were recrystallized from methanol/methylene chloride.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
65 g
Type
catalyst
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[OH-].[Na+]>C(O)C.[Zn]>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14] |f:1.2|

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
65 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux without external heating
FILTRATION
Type
FILTRATION
Details
the mixture was filtered hot
EXTRACTION
Type
EXTRACTION
Details
the filter cake was extracted with two 75 ml portions of hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.